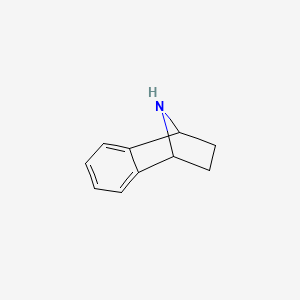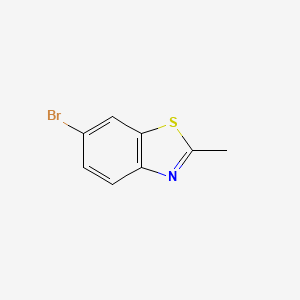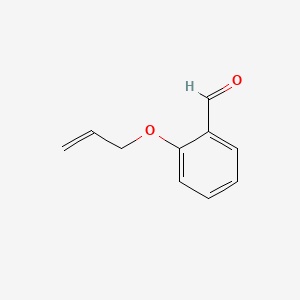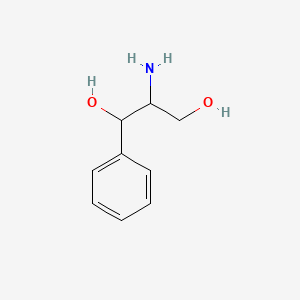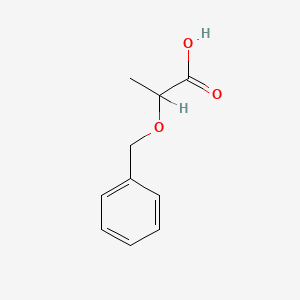
Ácido 2-(benciloxi)propanoico
Descripción general
Descripción
2-(Benzyloxy)propanoic acid, also known as 2-benzylpropionic acid, is a carboxylic acid with the chemical formula C9H10O3. It is a white crystalline solid that is insoluble in water, but soluble in most organic solvents. It is used in a wide range of scientific research applications, including biochemical and physiological studies, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Intermediario Farmacéutico
El compuesto “Ácido 2-(benciloxi)propanoico” se utiliza como intermediario farmacéutico . Los intermediarios farmacéuticos son compuestos que se utilizan en la producción de principios activos farmacéuticos. Desempeñan un papel crucial en el desarrollo y la producción de una amplia gama de medicamentos.
Síntesis Orgánica
Este compuesto podría utilizarse en la síntesis orgánica. La síntesis orgánica es un método de preparación de compuestos orgánicos. Es una ciencia basada en un conjunto de principios y conceptos por los que los químicos orgánicos pueden predecir qué productos se formarán al mezclar reactivos .
Investigación Química
El “this compound” podría utilizarse en la investigación química, particularmente en el estudio de mecanismos de reacción, el descubrimiento de nuevas metodologías sintéticas o el desarrollo de nuevas entidades químicas .
Ciencia de Materiales
En la ciencia de materiales, este compuesto podría utilizarse en la síntesis de nuevos materiales o en la modificación de los existentes. Esto podría incluir polímeros, cerámicas o materiales compuestos .
Investigación Bioquímica
En la investigación bioquímica, el “this compound” podría utilizarse en el estudio de sistemas biológicos. Esto podría incluir la investigación de vías metabólicas, el estudio de la función enzimática o la exploración de la base química de la herencia genética .
Safety and Hazards
Direcciones Futuras
While there is limited information on the future directions of 2-(Benzyloxy)propanoic acid, it is worth noting that pinacol boronic esters, which are structurally similar to 2-(Benzyloxy)propanoic acid, are valuable building blocks in organic synthesis . The protodeboronation of these esters is an area of ongoing research .
Mecanismo De Acción
Target of Action
This compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Biochemical Pathways
Esters like 2-(benzyloxy)propanoic acid can undergo hydrolysis, a reaction that splits the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structure or function. More research is needed to understand the specific molecular and cellular effects of this compound.
Propiedades
IUPAC Name |
2-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996020 | |
| Record name | 2-(Benzyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-78-1, 7451-74-3 | |
| Record name | Propionic acid, 2-benzyloxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




